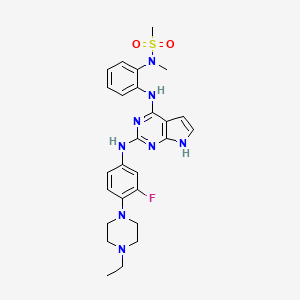
Egfr-IN-89
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-89 is a fourth-generation inhibitor that selectively targets mutations in the epidermal growth factor receptor (EGFR). It exhibits potent activity with an IC50 of 10.1 nM against Del19/T790M/C797S mutations and demonstrates greater selectivity for mutant forms over the wild type . This compound is primarily used in research for its ability to inhibit specific EGFR mutations, making it a valuable tool in the study of cancer and other diseases involving EGFR mutations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Egfr-IN-89 involves several synthetic steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-89 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-89 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of EGFR inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of EGFR mutations in cell signaling and cancer progression.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers with specific EGFR mutations.
Industry: Applied in the development of new EGFR-targeting drugs and diagnostic tools
Wirkmechanismus
Egfr-IN-89 exerts its effects by selectively binding to and inhibiting mutant forms of the epidermal growth factor receptor (EGFR). The compound targets specific mutations, such as Del19/T790M/C797S, which are associated with resistance to earlier generations of EGFR inhibitors. By inhibiting these mutant receptors, this compound disrupts the downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-89 is unique among EGFR inhibitors due to its high selectivity for specific EGFR mutations and its potent inhibitory activity. Similar compounds include:
Erlotinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another first-generation inhibitor with similar applications.
This compound stands out due to its ability to target multiple mutations simultaneously, making it a valuable tool in overcoming resistance mechanisms seen with other EGFR inhibitors .
Eigenschaften
Molekularformel |
C26H31FN8O2S |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
N-[2-[[2-[4-(4-ethylpiperazin-1-yl)-3-fluoroanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C26H31FN8O2S/c1-4-34-13-15-35(16-14-34)22-10-9-18(17-20(22)27)29-26-31-24-19(11-12-28-24)25(32-26)30-21-7-5-6-8-23(21)33(2)38(3,36)37/h5-12,17H,4,13-16H2,1-3H3,(H3,28,29,30,31,32) |
InChI-Schlüssel |
IGBZJJZEZHTAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=CC=CC=C5N(C)S(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


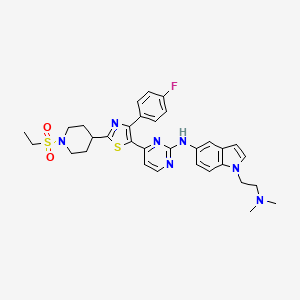

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
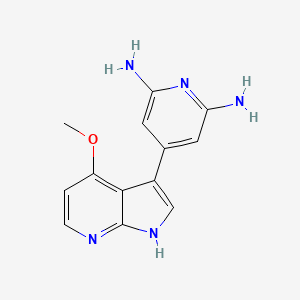
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
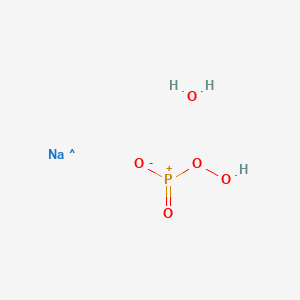
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
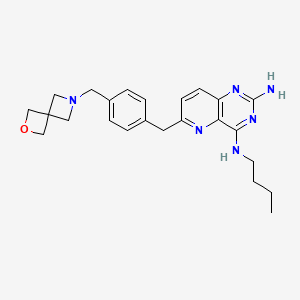
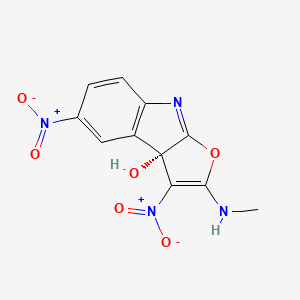

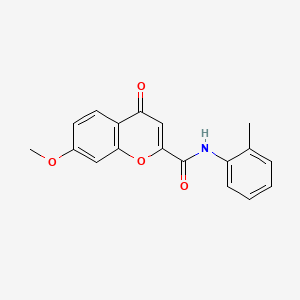
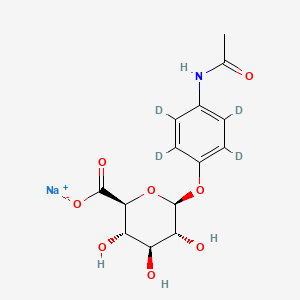
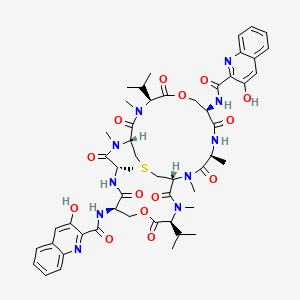
![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
